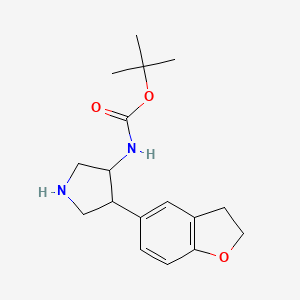

Tert-butyl (4-(2,3-dihydrobenzofuran-5-yl)pyrrolidin-3-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[4-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-17(2,3)22-16(20)19-14-10-18-9-13(14)11-4-5-15-12(8-11)6-7-21-15/h4-5,8,13-14,18H,6-7,9-10H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRJMJZQWEHGUER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCC1C2=CC3=C(C=C2)OCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Steps

- The synthesis often begins with commercially available 1,4-dichlorobut-2-ene and tert-butyl carbamate . These react to form a Boc-protected pyrrolidine intermediate.

- The key intermediate, Boc-pyrrolidine, is then subjected to further functionalization to introduce the dihydrobenzofuran moiety.

Formation of Boc-Pyrrolidine Intermediate

- The reaction of 1,4-dichlorobut-2-ene with tert-butyl carbamate proceeds under nucleophilic substitution conditions to yield Boc-pyrrolidine.

- Subsequent dihydroxylation using osmium tetroxide converts the alkene to a diol intermediate.

- This diol is converted to a diazide via mesylation followed by nucleophilic substitution (SN2 reaction).

- Reduction of the diazide using palladium catalysts yields the diamine intermediate, which is crucial for further ring closure or substitution steps.

Alternative Synthetic Approaches and Related Compounds

- Similar tert-butyl carbamate derivatives, such as tert-butyl (3-methylpiperidin-3-yl)carbamate, have been synthesized using hydrogenation of benzyl carbamates with palladium on carbon catalysts in ethanol or methanol at elevated temperatures (e.g., 220°C for 2 hours or 1 hour under 1 atm H2) yielding up to 88%.

- Amide coupling reactions involving tert-butyl carbamates and various substituted aromatic or heterocyclic acids have been performed using coupling agents like HATU and bases such as DIPEA in solvents like DMF, typically stirring at room temperature for extended periods (e.g., 16 hours).

- These methods inform potential strategies for attaching the dihydrobenzofuran moiety via amide or sulfonamide linkages in related synthetic schemes.

Analytical and Purification Techniques

- Purification of intermediates and final products is commonly achieved by reverse-phase flash chromatography using C-18 columns with acetonitrile/water gradients.

- Characterization employs standard spectroscopic methods such as 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry to confirm structure and purity.

Summary Table of Preparation Method Highlights

| Aspect | Details |

|---|---|

| Starting Materials | 1,4-dichlorobut-2-ene, tert-butyl carbamate |

| Key Intermediates | Boc-pyrrolidine, diol, diazide, diamine |

| Key Reactions | Nucleophilic substitution, dihydroxylation, mesylation, reduction with Pd catalyst |

| Typical Conditions | Use of osmium tetroxide for dihydroxylation; Pd/C and hydrogen for reduction |

| Purification | Reverse-phase flash chromatography (C-18 column) |

| Characterization | NMR, IR, LCMS |

| Related Compound Synthesis | Hydrogenation of benzyl carbamates; amide coupling with HATU/DIPEA |

| Reported Yields | Up to 88% in related carbamate reductions; variable in intermediate steps |

Research Findings and Considerations

- The synthetic route involving Boc protection, dihydroxylation, and diazide reduction is well-established for constructing pyrrolidine derivatives with complex substituents.

- The use of palladium-catalyzed hydrogenation is effective for reduction steps and deprotection, offering high yields and clean transformations.

- Coupling strategies using HATU and DIPEA enable efficient attachment of bulky or sensitive groups such as the dihydrobenzofuran moiety under mild conditions.

- Careful control of reaction temperatures and stoichiometry is critical to optimize yields and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl (4-(2,3-dihydrobenzofuran-5-yl)pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents like chromium(VI) oxide or potassium permanganate .

Reduction: Reduction reactions can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride .

Substitution Reactions: Substitution reactions can involve the replacement of functional groups on the benzofuran ring with other substituents.

Common Reagents and Conditions:

Oxidation: Chromium(VI) oxide, potassium permanganate, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.

Substitution: Various halogenating agents, nucleophiles, and electrophiles.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of the benzofuran ring.

Reduction Products: Reduced forms of the compound, often with different functional groups.

Substitution Products: Compounds with different substituents on the benzofuran ring.

Scientific Research Applications

Neuropharmacology

Tert-butyl (4-(2,3-dihydrobenzofuran-5-yl)pyrrolidin-3-yl)carbamate shows promise as a pharmacological agent targeting the central nervous system (CNS). Its structural similarity to known anticonvulsants such as Lacosamide and Pregabalin suggests potential applications in treating neurological disorders .

Antinociceptive Activity

Research indicates that compounds with similar structures have been investigated for their antinociceptive properties. The unique combination of the dihydrobenzofuran and pyrrolidine moieties may enhance the efficacy of this compound in pain management therapies .

Anti-inflammatory Potential

The compound's ability to interact with biological targets suggests potential applications in treating inflammatory diseases. Similar compounds have been shown to exhibit anti-inflammatory effects, making this compound a candidate for further investigation in this area .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of tert-butyl (4-(2,3-dihydrobenzofuran-5-yl)pyrrolidin-3-yl)carbamate typically involves multi-step organic synthesis techniques. A common synthetic route includes:

- Formation of the pyrrolidine ring from commercially available precursors.

- Introduction of the dihydrobenzofuran moiety through coupling reactions.

- Finalization of the carbamate structure via standard carbamate formation techniques.

Understanding the SAR is crucial for optimizing the biological activity of this compound. The distinct structural features may lead to unique pharmacological profiles that warrant further investigation .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to tert-butyl (4-(2,3-dihydrobenzofuran-5-yl)pyrrolidin-3-yl)carbamate:

- Neuroprotective Effects : A study demonstrated that derivatives with dihydrobenzofuran structures exhibited neuroprotective effects against oxidative stress in neuronal cells, suggesting potential therapeutic applications in neurodegenerative diseases .

- Pain Management : Research indicated that certain analogs displayed significant antinociceptive activity in animal models, supporting their use as pain relief agents .

- Anti-inflammatory Activity : Compounds structurally related to this carbamate have shown promise in reducing inflammation markers in vitro and in vivo, indicating potential for treating inflammatory disorders .

Mechanism of Action

The mechanism by which tert-butyl (4-(2,3-dihydrobenzofuran-5-yl)pyrrolidin-3-yl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Physicochemical Properties

- Lipophilicity : The target compound’s dihydrobenzofuran moiety likely confers moderate logP, favoring blood-brain barrier penetration. In contrast, the bicyclo[2.2.2]octane analog’s triisopropylsilyl group increases hydrophobicity , while the pyridine derivative’s hydroxy/methoxy groups enhance hydrophilicity .

- Melting Points : The pyrazolo[3,4-d]pyrimidine analog melts at 163–166°C , suggesting high crystallinity due to aromatic stacking.

- Stability: Fluorine in the pyrazolo[3,4-d]pyrimidine analog may reduce metabolic degradation , whereas the hydroxyimino group in related pyridine derivatives could introduce pH-dependent reactivity.

Biological Activity

Tert-butyl (4-(2,3-dihydrobenzofuran-5-yl)pyrrolidin-3-yl)carbamate is a compound of considerable interest in medicinal chemistry due to its unique structural characteristics and potential pharmacological applications. This article provides an in-depth exploration of its biological activity, synthesis, and relevant case studies.

Structural Characteristics

The compound features a tert-butyl carbamate moiety linked to a pyrrolidine ring , which is further substituted with a dihydrobenzofuran group . This structural complexity may enhance its interaction with biological targets, influencing its efficacy as a pharmacological agent.

- Molecular Formula : C15H21N1O3

- Molecular Weight : Approximately 247.34 g/mol

The presence of the tert-butyl group contributes to the compound's lipophilicity, potentially enhancing membrane permeability—a desirable trait in drug design.

Biological Activity

The biological activity of tert-butyl (4-(2,3-dihydrobenzofuran-5-yl)pyrrolidin-3-yl)carbamate is primarily linked to its potential as a pharmacological agent . Compounds with similar structures have been investigated for various biological targets:

- Anticonvulsant Activity : Similar compounds like Lacosamide and Pregabalin have demonstrated efficacy in treating epilepsy and neuropathic pain, suggesting that tert-butyl (4-(2,3-dihydrobenzofuran-5-yl)pyrrolidin-3-yl)carbamate may exhibit comparable effects.

- Neuroprotective Effects : Initial studies indicate that compounds with similar frameworks may protect against neurodegenerative conditions by modulating inflammatory pathways and reducing oxidative stress. For instance, related compounds have shown protective effects in astrocytes against amyloid-beta toxicity in Alzheimer's disease models .

Interaction Studies

Understanding the interactions of tert-butyl (4-(2,3-dihydrobenzofuran-5-yl)pyrrolidin-3-yl)carbamate with biological targets is crucial for elucidating its mechanism of action. Interaction studies often involve assessing binding affinities and functional assays against various receptors and enzymes.

Comparison with Similar Compounds

| Compound Name | Structure | Key Features |

|---|---|---|

| Lacosamide | Lacosamide | Anticonvulsant properties; similar carbamate structure |

| Pregabalin | Pregabalin | Used for neuropathic pain; features a similar amine moiety |

| Gabapentin | Gabapentin | Anticonvulsant; shares structural motifs related to neuronal activity |

Tert-butyl (4-(2,3-dihydrobenzofuran-5-yl)pyrrolidin-3-yl)carbamate stands out due to its specific combination of a dihydrobenzofuran group and a pyrrolidine ring, potentially enhancing selectivity and efficacy at specific biological targets compared to other similar compounds.

Case Studies and Research Findings

Recent research has focused on the synthesis and evaluation of related compounds. For instance:

- A study designed multi-target compounds addressing Alzheimer’s disease-related pathways, indicating that modifications in the molecular structure can lead to improved protective effects against neurotoxicity .

- Another investigation into the structure-activity relationship of pyrrolidine derivatives revealed that specific substitutions can significantly enhance the biological activity against various targets including ionotropic receptors and enzymes involved in neurotransmitter metabolism .

Q & A

Q. What are the optimized synthetic routes for Tert-butyl (4-(2,3-dihydrobenzofuran-5-yl)pyrrolidin-3-yl)carbamate, and what critical parameters influence yield?

Synthesis typically involves multi-step protection-deprotection strategies. For example:

- Step 1 : Boc protection of a pyrrolidine intermediate under inert atmosphere (N₂) using Boc₂O in dichloromethane (DCM) at -78°C, followed by gradual warming to room temperature .

- Step 2 : Coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to introduce the dihydrobenzofuran moiety. Key parameters include catalyst choice (e.g., Pd(PPh₃)₂Cl₂/CuI), solvent (THF/DMAc), and temperature (80°C for 12 h) .

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or reverse-phase flash chromatography (RP-FC) achieves >95% purity .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- NMR : Key signals include the tert-butyl group (δ 1.4 ppm, singlet in ¹H NMR; δ 28-30 ppm in ¹³C NMR) and carbamate carbonyl (δ 155-160 ppm in ¹³C NMR). The dihydrobenzofuran moiety shows aromatic protons at δ 6.5-7.5 ppm .

- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ peaks matching the molecular weight (e.g., m/z 347.3 for C₁₈H₂₅N₂O₃) .

- HPLC : Use C18 columns (acetonitrile/water gradient) to assess purity (>95% by UV detection at 254 nm) .

Advanced Research Questions

Q. What experimental strategies address contradictions in stability data for tert-butyl carbamates under acidic/basic conditions?

- Accelerated Stability Studies : Expose the compound to buffers (pH 1-13) at 40°C for 48 h. Monitor degradation via HPLC and identify byproducts (e.g., free amine via LC-MS) .

- Mechanistic Insights : Use DFT calculations to predict hydrolysis pathways. For example, the tert-butyl group’s steric hindrance slows acid-catalyzed carbamate cleavage compared to linear alkyl carbamates .

- Recommendations : Store at -20°C under inert gas (argon) to minimize moisture/oxygen exposure .

Q. How can computational modeling predict reactivity in nucleophilic substitution or cross-coupling reactions involving this compound?

- Docking Studies : Use software (e.g., Schrödinger Maestro) to map electrophilic sites (e.g., carbamate carbonyl) for nucleophilic attack .

- Reactivity Predictions : Calculate Fukui indices to identify nucleophilic/electrophilic regions. For example, the pyrrolidine nitrogen may participate in hydrogen bonding, affecting catalyst interactions in coupling reactions .

Q. What methodologies resolve spectral data discrepancies (e.g., unexpected NMR shifts) in derivatives of this compound?

- Dynamic Effects : Variable-temperature NMR (VT-NMR) can reveal conformational changes (e.g., rotameric equilibria in the carbamate group) .

- X-ray Crystallography : Resolve ambiguous NOE correlations by determining solid-state structures. For example, tert-butyl carbamates often exhibit restricted rotation, confirmed by crystallography .

Methodological Tables

Q. Table 1. Stability Under Accelerated Conditions

| pH | Temperature | Degradation (%) | Major Byproduct | Source |

|---|---|---|---|---|

| 1.0 | 40°C | 25% (48 h) | Free amine | |

| 7.4 | 40°C | <5% (48 h) | None detected | |

| 13.0 | 40°C | 40% (24 h) | Oxazolidinone |

Q. Table 2. Key NMR Assignments

| Proton/Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| tert-butyl | 1.4 (s, 9H) | 28.1, 80.5 (C-O) |

| Carbamate C=O | - | 155.8 |

| Dihydrobenzofuran | 6.7-7.2 (m, 3H) | 115-160 (aromatic) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.